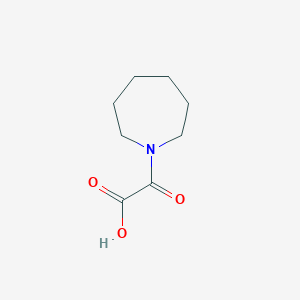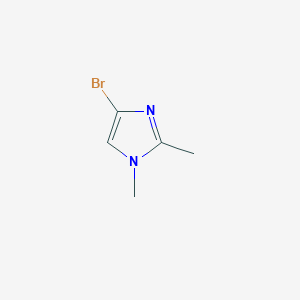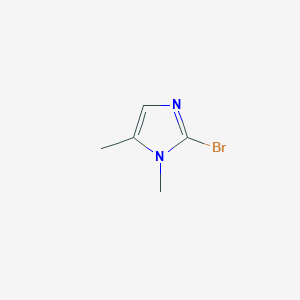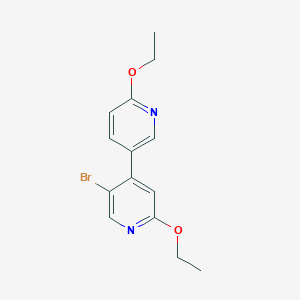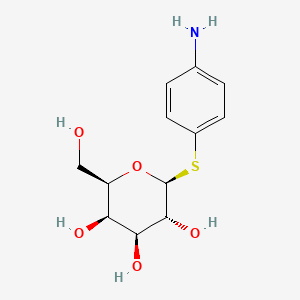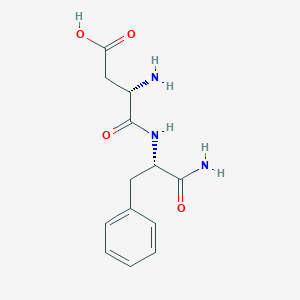
2-(3-Bromophénoxy)acétamide
Vue d'ensemble
Description
2-(3-Bromophenoxy)acetamide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochimie : Études d'Inhibition Enzymatiques
Le 2-(3-Bromophénoxy)acétamide a des applications potentielles en biochimie, notamment dans les études d'inhibition enzymatique. Sa structure lui permet d'interagir avec les sites actifs des enzymes, inhibant potentiellement leur activité. Ceci peut être crucial pour comprendre les mécanismes des maladies où les enzymes jouent un rôle clé .
Pharmacologie : Synthèse de Médicaments
En pharmacologie, le this compound est utilisé comme un bloc de construction dans la synthèse de divers composés pharmacologiquement actifs. Son atome de brome peut être utilisé pour des réactions chimiques ultérieures, ce qui en fait un précurseur précieux dans les processus de développement de médicaments .
Synthèse Organique : Intermédiaire pour les Molécules Complexes
Ce composé sert d'intermédiaire dans la synthèse de molécules organiques plus complexes. Ses groupes éther phénolique et acétamide sont des groupes fonctionnels polyvalents qui peuvent subir une gamme de transformations chimiques, contribuant à la construction de divers composés organiques .
Science des Matériaux : Modification des Polymères
En science des matériaux, le this compound peut être utilisé pour modifier les propriétés des polymères. L'introduction de ce composé dans une matrice polymère peut modifier les propriétés physiques telles que la stabilité thermique et la résistance mécanique .
Sciences de l'Environnement : Étalon Analytique
Le this compound peut être utilisé comme un étalon analytique dans les études environnementales. Sa structure et ses propriétés bien définies le rendent approprié pour une utilisation dans l'étalonnage des instruments analytiques, garantissant une mesure précise des polluants environnementaux.
Chimie Analytique : Chromatographie
En chimie analytique, le this compound peut être utilisé en chromatographie comme composé de référence. Son temps de rétention unique aide à l'identification et à la quantification de composés similaires dans des mélanges complexes .
Applications Industrielles : Fabrication de Produits Chimiques
Industriellement, le this compound est impliqué dans la fabrication de produits chimiques où il peut être utilisé comme intermédiaire ou réactif dans diverses réactions chimiques en raison de son atome de brome réactif et de son groupe acétamide .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(3-Bromophenoxy)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of 2-(3-Bromophenoxy)acetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-(3-Bromophenoxy)acetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. These molecular interactions are crucial for understanding the compound’s overall effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromophenoxy)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, even after it has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of 2-(3-Bromophenoxy)acetamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in biological processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
2-(3-Bromophenoxy)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux or metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its overall impact on biological systems .
Transport and Distribution
The transport and distribution of 2-(3-Bromophenoxy)acetamide within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These processes are critical for determining the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(3-Bromophenoxy)acetamide is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action, influencing its overall function and activity .
Propriétés
IUPAC Name |
2-(3-bromophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGWLWAHXTFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428937 | |
| Record name | 2-(3-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214210-03-4 | |
| Record name | 2-(3-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

